molecular formula C24H27NO5S B4282946 6-{[3-(Ethoxycarbonyl)-5-methyl-4-phenylthiophen-2-yl]carbamoyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid

6-{[3-(Ethoxycarbonyl)-5-methyl-4-phenylthiophen-2-yl]carbamoyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid

Cat. No.: B4282946
M. Wt: 441.5 g/mol
InChI Key: XADVYWIAGRCPQL-UHFFFAOYSA-N
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Description

6-{[3-(Ethoxycarbonyl)-5-methyl-4-phenylthiophen-2-yl]carbamoyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid is a complex organic compound with a unique structure that includes a thienyl group, a cyclohexene ring, and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[3-(Ethoxycarbonyl)-5-methyl-4-phenylthiophen-2-yl]carbamoyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid involves multiple steps, starting with the preparation of the thienyl derivative. The thienyl derivative is synthesized through a series of reactions, including the formation of the ethoxycarbonyl group and the introduction of the phenyl and methyl groups. The final step involves the coupling of the thienyl derivative with the cyclohexene ring under specific reaction conditions, such as the use of a suitable catalyst and solvent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and cyclohexene rings.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in substitution reactions, especially at the phenyl and thienyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under various conditions.

Major Products

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Alcohols are the primary products.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

6-{[3-(Ethoxycarbonyl)-5-methyl-4-phenylthiophen-2-yl]carbamoyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 6-{[3-(Ethoxycarbonyl)-5-methyl-4-phenylthiophen-2-yl]carbamoyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 6-({[3-(ethoxycarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid
  • 3-({[3-(ethoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Uniqueness

The uniqueness of 6-{[3-(Ethoxycarbonyl)-5-methyl-4-phenylthiophen-2-yl]carbamoyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid lies in its specific structural features, such as the combination of the thienyl and cyclohexene rings and the presence of multiple functional groups

Properties

IUPAC Name

6-[(3-ethoxycarbonyl-5-methyl-4-phenylthiophen-2-yl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO5S/c1-5-30-24(29)20-19(16-9-7-6-8-10-16)15(4)31-22(20)25-21(26)17-11-13(2)14(3)12-18(17)23(27)28/h6-10,17-18H,5,11-12H2,1-4H3,(H,25,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XADVYWIAGRCPQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C)NC(=O)C3CC(=C(CC3C(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-{[3-(Ethoxycarbonyl)-5-methyl-4-phenylthiophen-2-yl]carbamoyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-{[3-(Ethoxycarbonyl)-5-methyl-4-phenylthiophen-2-yl]carbamoyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
Reactant of Route 3
Reactant of Route 3
6-{[3-(Ethoxycarbonyl)-5-methyl-4-phenylthiophen-2-yl]carbamoyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
Reactant of Route 4
6-{[3-(Ethoxycarbonyl)-5-methyl-4-phenylthiophen-2-yl]carbamoyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
Reactant of Route 5
Reactant of Route 5
6-{[3-(Ethoxycarbonyl)-5-methyl-4-phenylthiophen-2-yl]carbamoyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
Reactant of Route 6
Reactant of Route 6
6-{[3-(Ethoxycarbonyl)-5-methyl-4-phenylthiophen-2-yl]carbamoyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid

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